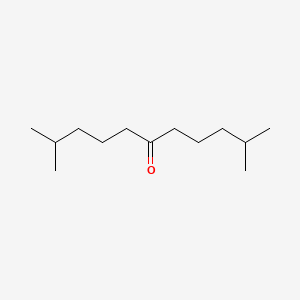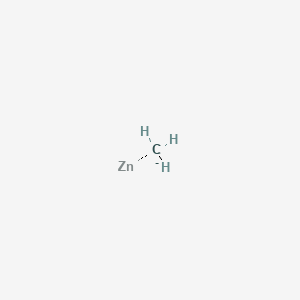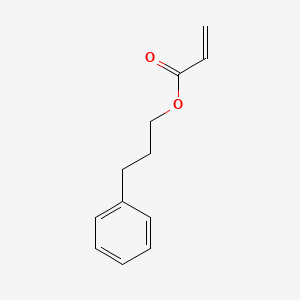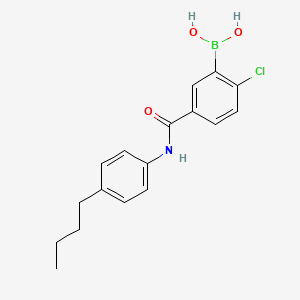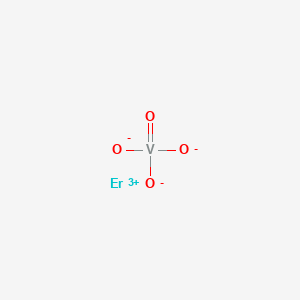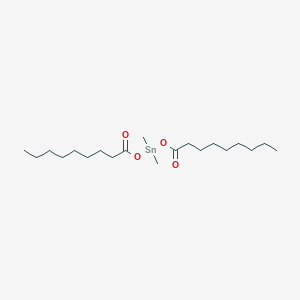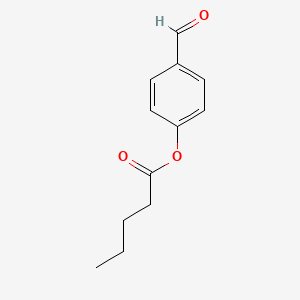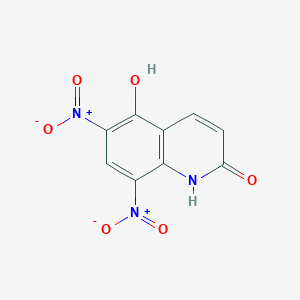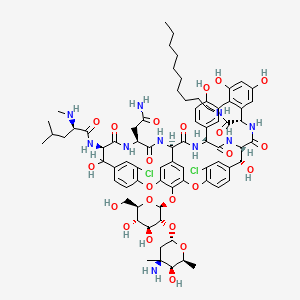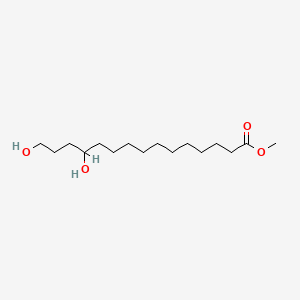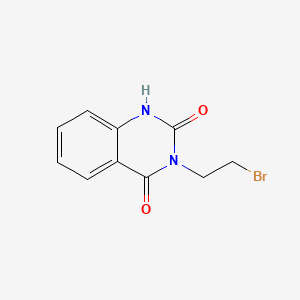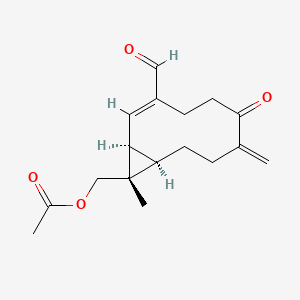
Madolin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Madolin D involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the formation of key intermediates through controlled reactions. Common reagents used in the synthesis include organic solvents, acids, and bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Madolin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Madolin D has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Madolin D involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and application.
Comparación Con Compuestos Similares
Madolin D can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Shares a similar molecular structure but differs in its functional groups.
Compound B: Has a similar molecular weight but different reactivity.
Compound C: Exhibits similar biological activity but different pharmacokinetics.
Propiedades
Número CAS |
205239-58-3 |
|---|---|
Fórmula molecular |
C17H22O4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
[(1S,2E,10R,11S)-3-formyl-11-methyl-7-methylidene-6-oxo-11-bicyclo[8.1.0]undec-2-enyl]methyl acetate |
InChI |
InChI=1S/C17H22O4/c1-11-4-6-14-15(17(14,3)10-21-12(2)19)8-13(9-18)5-7-16(11)20/h8-9,14-15H,1,4-7,10H2,2-3H3/b13-8+/t14-,15+,17+/m1/s1 |
Clave InChI |
ZUWPSFKGEACNOM-CFXMSHTJSA-N |
SMILES isomérico |
CC(=O)OC[C@]1([C@H]2[C@@H]1/C=C(\CCC(=O)C(=C)CC2)/C=O)C |
SMILES canónico |
CC(=O)OCC1(C2C1C=C(CCC(=O)C(=C)CC2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



